Cas no 3698-32-6 (3-(4-Ethoxyphenyl)-1-propene)

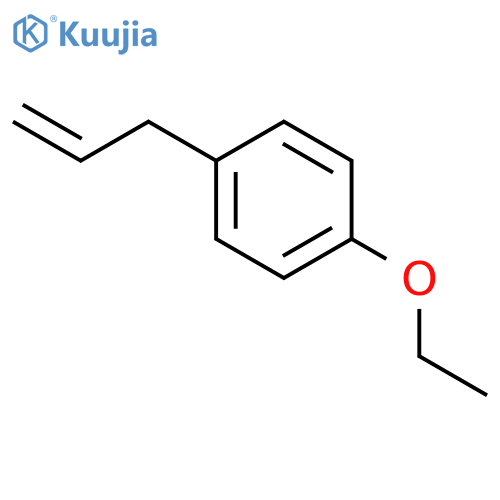

3-(4-Ethoxyphenyl)-1-propene structure

商品名:3-(4-Ethoxyphenyl)-1-propene

3-(4-Ethoxyphenyl)-1-propene 化学的及び物理的性質

名前と識別子

-

- 3-(4-Ethoxyphenyl)-1-propene

- 1-Allyl-4-ethoxybenzene

- 4-Allylphenyl ethyl ether

- benzene, 1-ethoxy-4-(2-propen-1-yl)-

- LogP

- MFCD09801155

- DTXSID00641215

- SCHEMBL627031

- AKOS006327966

- DB-203743

- 3-(4-ETHOXYLPHENYL)-1-PROPENE

- 1-ethoxy-4-prop-2-enylbenzene

- CS-0363917

- 3698-32-6

- 1-Ethoxy-4-(prop-2-en-1-yl)benzene

-

- MDL: MFCD09801155

- インチ: InChI=1S/C11H14O/c1-3-5-10-6-8-11(9-7-10)12-4-2/h3,6-9H,1,4-5H2,2H3

- InChIKey: CTUBIVNNIWIXNB-UHFFFAOYSA-N

- ほほえんだ: C=CCC1=CC=C(C=C1)OCC

計算された属性

- せいみつぶんしりょう: 162.10452

- どういたいしつりょう: 162.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 0.93

- ふってん: 230.3°C at 760 mmHg

- フラッシュポイント: 85.1°C

- 屈折率: 1.502

- PSA: 9.23

- LogP: 2.81380

3-(4-Ethoxyphenyl)-1-propene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB360316-5 g |

3-(4-Ethoxyphenyl)-1-propene; 97% |

3698-32-6 | 5g |

€955.20 | 2023-06-20 | ||

| TRC | E065930-500mg |

3-(4-Ethoxyphenyl)-1-propene |

3698-32-6 | 500mg |

$ 425.00 | 2022-06-05 | ||

| abcr | AB360316-1 g |

3-(4-Ethoxyphenyl)-1-propene; 97% |

3698-32-6 | 1g |

€364.80 | 2023-06-20 | ||

| abcr | AB360316-5g |

3-(4-Ethoxyphenyl)-1-propene, 97%; . |

3698-32-6 | 97% | 5g |

€1777.70 | 2025-02-21 | |

| A2B Chem LLC | AF71503-5g |

1-Allyl-4-Ethoxybenzene |

3698-32-6 | 97% | 5g |

$1184.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434587-1g |

1-Allyl-4-ethoxybenzene |

3698-32-6 | 95+% | 1g |

¥1881.00 | 2024-05-16 | |

| abcr | AB360316-1g |

3-(4-Ethoxyphenyl)-1-propene, 97%; . |

3698-32-6 | 97% | 1g |

€545.70 | 2025-02-21 | |

| TRC | E065930-250mg |

3-(4-Ethoxyphenyl)-1-propene |

3698-32-6 | 250mg |

$ 255.00 | 2022-06-05 | ||

| Fluorochem | 200363-1g |

3-(4-Ethoxyphenyl)-1-propene |

3698-32-6 | 97% | 1g |

£237.00 | 2022-03-01 | |

| Fluorochem | 200363-25g |

3-(4-Ethoxyphenyl)-1-propene |

3698-32-6 | 97% | 25g |

£1932.00 | 2022-03-01 |

3-(4-Ethoxyphenyl)-1-propene 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

3698-32-6 (3-(4-Ethoxyphenyl)-1-propene) 関連製品

- 140-67-0(Estragole)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3698-32-6)3-(4-Ethoxyphenyl)-1-propene

清らかである:99%/99%

はかる:1g/5g

価格 ($):176.0/526.0